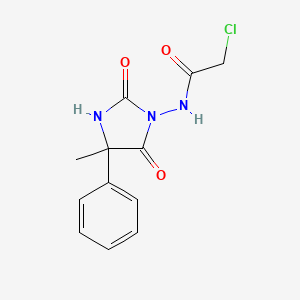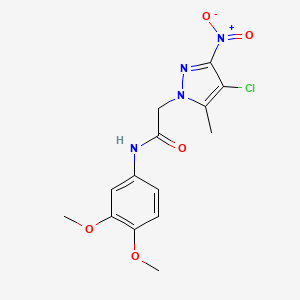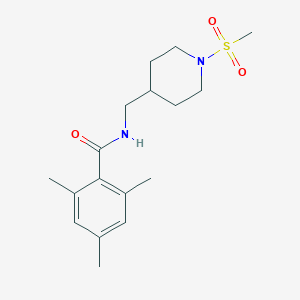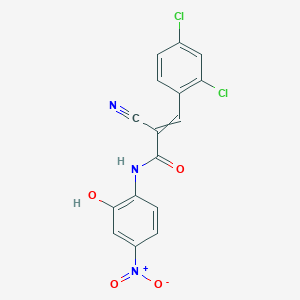![molecular formula C15H21N3OS B2481207 3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379250-29-0](/img/structure/B2481207.png)
3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is an organic compound featuring a complex fused ring system with distinct chemical properties. Its structure includes both a benzothiophene and a pyrimidine ring, merged with amino and tert-butyl functionalities. Such a multifaceted structure opens avenues for diverse chemical behaviors and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures beginning from readily available starting materials.
Synthesis of the Benzothiophene Core: Starting from a halogenated thiophene, reactions such as Suzuki coupling may be employed to form the benzothiophene core.
Cyclization: The fused ring system involving pyrimidine can be achieved through cyclization reactions, often requiring heat and catalysts.
Introduction of Functional Groups: Amination and alkylation steps are introduced towards the end to form the amino and tert-butyl groups, respectively.
Industrial Production Methods
In an industrial context, the production of this compound involves scaled-up methods, ensuring purity and yield. Techniques like continuous flow chemistry and automated synthesis may be employed to increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation at the sulfur atom or other reactive sites, forming sulfoxides or sulfones.
Reduction: Reduction can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are feasible, primarily at the amino group and aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are common.
Reduction: Use of hydrogenation catalysts such as Pd/C under hydrogen gas.
Substitution: Employing halogenating agents or other electrophiles/nucleophiles depending on the desired substitution.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted analogs depending on the site and type of substitution.
Wissenschaftliche Forschungsanwendungen
3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one finds applications across various fields:
Chemistry: As a building block in organic synthesis, it facilitates the construction of more complex molecules.
Biology: Its potential biological activity is studied for developing pharmaceuticals, especially targeting enzymes and receptors.
Medicine: Investigations focus on its role as a therapeutic agent in treating diseases, possibly including cancer or microbial infections.
Industry: Utilized in materials science for its unique structural properties, contributing to the development of new materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets.
Molecular Targets: It may inhibit enzymes or bind to receptors, altering their function.
Pathways Involved: It could modulate biochemical pathways linked to disease progression, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its distinct fused ring system, which provides a unique reactivity profile and potential biological activities.
List of Similar Compounds
2-amino-3-methyl-5,6,7,8-tetrahydrobenzothiophene: Similar structure but lacking the pyrimidine ring.
7-tert-butyl-2,4-dimethyl-3,4-dihydro-1H-pyrimidine: Similar functional groups but different ring system.
5,6,7,8-tetrahydrobenzo[d]thiophene-4-carboxamide: Shares the benzothiophene core but with different substituents.
The distinct features of this compound render it a valuable compound for varied scientific explorations, providing opportunities for innovative research and applications.
Eigenschaften
IUPAC Name |
3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-8-17-13-12(14(19)18(8)16)10-6-5-9(15(2,3)4)7-11(10)20-13/h9H,5-7,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZLEDEZDKPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2481127.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)



![methyl 2-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate](/img/structure/B2481137.png)



![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)



